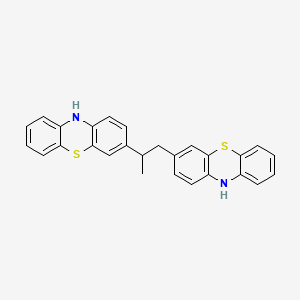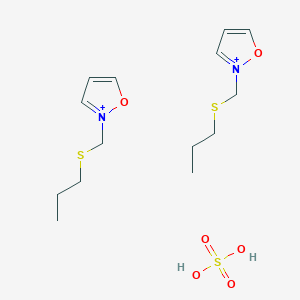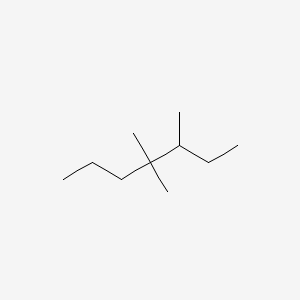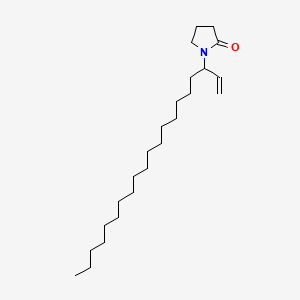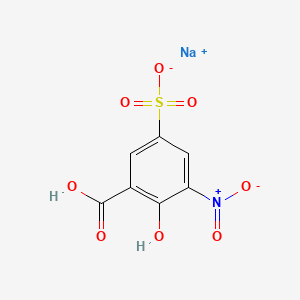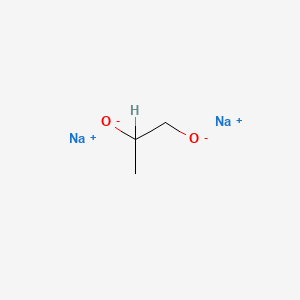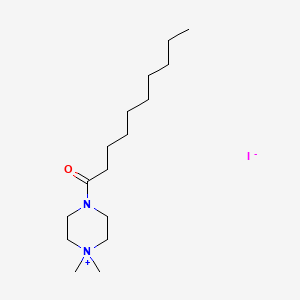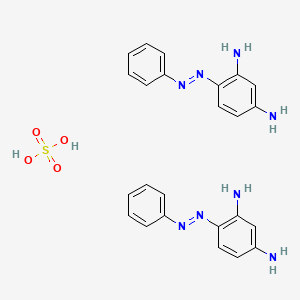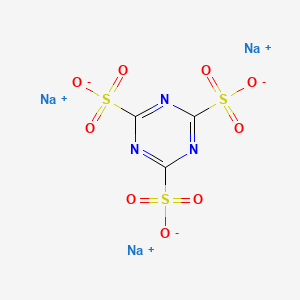
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, oxide is a chemical compound with a complex structure that includes a phosphinecarboxylic acid group and a 2,6-dimethylphenoxy group
Métodos De Preparación
The synthesis of Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, oxide typically involves the reaction of phosphinecarboxylic acid derivatives with 2,6-dimethylphenol under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phosphinecarboxylic acid derivatives.
Substitution: The compound can undergo substitution reactions where the phenoxy group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Aplicaciones Científicas De Investigación
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Mecanismo De Acción
The mechanism of action of Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, oxide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique reactivity. In biological systems, it may interact with enzymes and proteins, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Phosphinecarboxylic acid, (2,6-dimethylphenoxy)hydroxy-, oxide can be compared with other similar compounds, such as:
Phosphinecarboxylic acid, 1-(2,6-dimethylphenoxy)-1-ethoxy-, methyl ester, 1-oxide: This compound has a similar structure but includes an ethoxy group and a methyl ester, which may alter its chemical properties and reactivity.
Phosphinecarboxylic acid derivatives: Various derivatives with different substituents on the phenoxy group can exhibit distinct chemical behaviors and applications.
Propiedades
Número CAS |
74270-27-2 |
|---|---|
Fórmula molecular |
C9H11O5P |
Peso molecular |
230.15 g/mol |
Nombre IUPAC |
[(2,6-dimethylphenoxy)-hydroxyphosphoryl]formic acid |
InChI |
InChI=1S/C9H11O5P/c1-6-4-3-5-7(2)8(6)14-15(12,13)9(10)11/h3-5H,1-2H3,(H,10,11)(H,12,13) |
Clave InChI |
UDMAMOSHMFXDDK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)OP(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)

